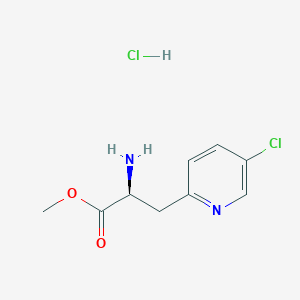
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-5-chloropyridine is a halogenated heterocycle . It’s a highly valuable building block in organic synthesis . The empirical formula is C5H5ClN2 and it has a molecular weight of 128.56 .
Synthesis Analysis
While specific synthesis methods for “(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride” are not available, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The SMILES string for 2-Amino-5-chloropyridine is Nc1ccc (Cl)cn1 . This provides a simplified linear representation of the compound’s structure.Physical And Chemical Properties Analysis
2-Amino-5-chloropyridine appears as crystals. It has a boiling point of 127-128 °C/11 mmHg and a melting point of 135-138 °C .Scientific Research Applications
NMDA Receptors and Synaptic Function
(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride is related to compounds that interact with NMDA receptors, which play a crucial role in synaptic function and plasticity. Research by Horak et al. (2014) explores the trafficking of NMDA receptors, from their biosynthesis and transport from the endoplasmic reticulum to their functioning at synapses, highlighting the significance of NMDARs in synaptic physiology and the etiology of brain diseases (Horak et al., 2014).
Flavor Compounds in Foods
The compound is structurally similar to branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are key flavor compounds in various food products. Smit et al. (2009) review the production and degradation of these compounds from amino acids and their significance in the flavor profile of both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Synthetic Methods in Pharmaceutical Chemistry
This compound is analogous to (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. Saeed et al. (2017) provide a comprehensive review of the synthetic methods for (S)-clopidogrel, discussing the advantages and disadvantages of each method. This review is crucial for understanding synthetic strategies and could inspire new synthetic methodologies in pharmaceutical chemistry (Saeed et al., 2017).
properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJLMVYNDVQNM-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)
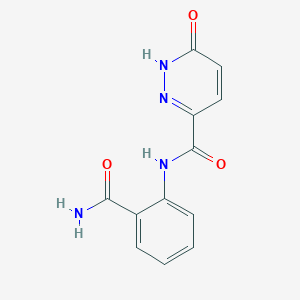
![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)
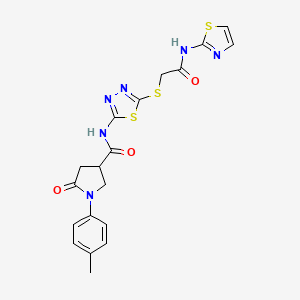
![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
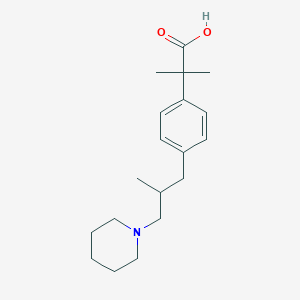


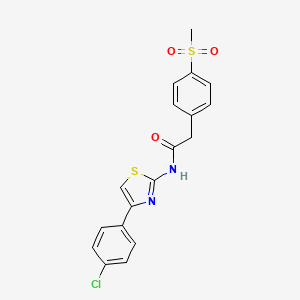
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)
![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)
